2-Chloro-1-nitro-3-(trichloromethoxy)benzene
Overview
Description
2-Chloro-1-nitro-3-(trichloromethoxy)benzene, also known as Chlor-Nitrofen, is a chemical compound with the molecular formula C7H3Cl4NO3 and a molecular weight of 290.9 g/mol. This compound has been used in the past as a herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-3-(trichloromethoxy)benzene typically involves the nitration of 2-chloro-3-(trichloromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The process involves the use of large-scale reactors, precise temperature control, and efficient separation and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Reduction: 2-Amino-1-nitro-3-(trichloromethoxy)benzene.
Substitution: 2-Hydroxy-1-nitro-3-(trichloromethoxy)benzene.
Scientific Research Applications
2-Chloro-1-nitro-3-(trichloromethoxy)benzene has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other chemical compounds.
Biology: In studies related to its herbicidal activity and its effects on plant physiology.
Medicine: Investigated for its potential biological activities and interactions with biological targets.
Industry: Used as a precursor for the synthesis of other herbicidal compounds and related chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-nitro-3-(trichloromethoxy)benzene as a herbicide involves the inhibition of photosynthesis in plants. The compound interferes with the electron transport chain in the chloroplasts, leading to the disruption of energy production and ultimately causing the death of the plant. The molecular targets include key proteins involved in the photosynthetic process.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the trichloromethoxy group, making it less effective as a herbicide.
2-Chloro-3-(trichloromethoxy)benzene: Lacks the nitro group, which is essential for its herbicidal activity.
1-Nitro-3-(trichloromethoxy)benzene: Lacks the chlorine atom, affecting its overall reactivity and effectiveness.
Uniqueness
2-Chloro-1-nitro-3-(trichloromethoxy)benzene is unique due to the presence of both the nitro and trichloromethoxy groups, which contribute to its potent herbicidal activity. The combination of these functional groups allows for effective inhibition of photosynthesis in target plants, making it a valuable compound in agricultural applications.
Properties
IUPAC Name |
2-chloro-1-nitro-3-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKRWXFYVYJMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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